molecular formula C5H13ClNO3P B2603736 (Piperidin-4-yl)phosphonic acid hydrochloride CAS No. 1823764-59-5

(Piperidin-4-yl)phosphonic acid hydrochloride

Cat. No.: B2603736
CAS No.: 1823764-59-5
M. Wt: 201.59
InChI Key: VVZNQQXESJLLQH-UHFFFAOYSA-N
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Description

(Piperidin-4-yl)phosphonic acid hydrochloride is a chemical compound with the molecular formula C5H13ClNO3P and a molecular weight of 201.59 g/mol It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phosphonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Piperidin-4-yl)phosphonic acid hydrochloride typically involves the reaction of piperidine with phosphonic acid derivatives under controlled conditions. One common method involves the use of piperidine and phosphorus trichloride, followed by hydrolysis to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for efficiency and cost-effectiveness, with considerations for scaling up the reaction and ensuring consistent product quality. Industrial methods may also incorporate advanced purification techniques to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

(Piperidin-4-yl)phosphonic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phosphonic acid group can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted piperidine compounds.

Scientific Research Applications

(Piperidin-4-yl)phosphonic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (Piperidin-4-yl)phosphonic acid hydrochloride involves its interaction with specific molecular targets and pathways. The phosphonic acid group can form strong interactions with enzymes and other proteins, potentially inhibiting their activity. This interaction can affect various cellular processes and pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (Piperidin-4-yl)phosphonic acid hydrochloride include other piperidine derivatives and phosphonic acid-containing compounds. Examples include:

    Piperidine: A basic six-membered heterocyclic amine.

    Phosphonic acid: A compound containing a phosphonic acid group.

    Piperidin-4-ylphosphonic acid: A related compound without the hydrochloride salt.

Uniqueness

This combination allows for specific interactions with biological targets and versatile reactivity in chemical synthesis .

Properties

IUPAC Name

piperidin-4-ylphosphonic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12NO3P.ClH/c7-10(8,9)5-1-3-6-4-2-5;/h5-6H,1-4H2,(H2,7,8,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVZNQQXESJLLQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1P(=O)(O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823764-59-5
Record name (piperidin-4-yl)phosphonic acid hydrochloride
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